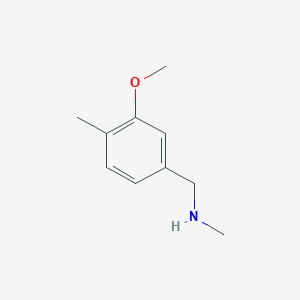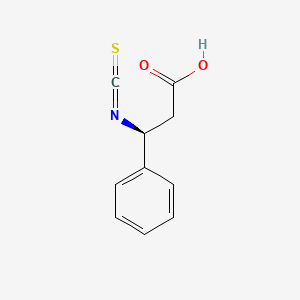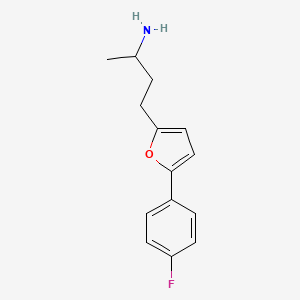
2-(3-Methylcyclopentyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is known for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an ethanamine side chain.
Méthodes De Préparation
The synthesis of 2-(3-Methylcyclopentyl)ethan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process typically requires a large excess of ammonia to ensure the formation of primary amines. Industrial production methods may involve more complex procedures to ensure high purity and yield .
Analyse Des Réactions Chimiques
2-(3-Methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Methylcyclopentyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving cell function and signal transduction.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to changes in cell function and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(3-Methylcyclopentyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Propanamine: A primary amine with a simpler structure.
N,N-Dimethylethanamine: A tertiary amine with different chemical properties. The uniqueness of this compound lies in its cyclopentyl ring and methyl substitution, which confer specific chemical and physical properties.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
2-(3-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-7-2-3-8(6-7)4-5-9/h7-8H,2-6,9H2,1H3 |
Clé InChI |
IFILSKFJODFDCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


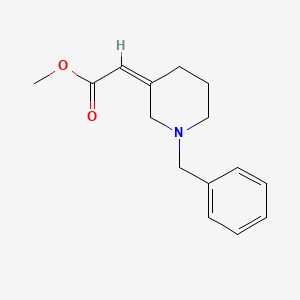
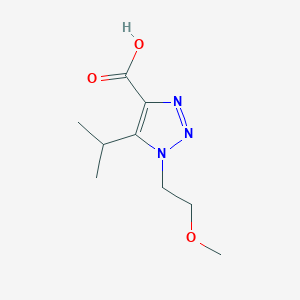



![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
